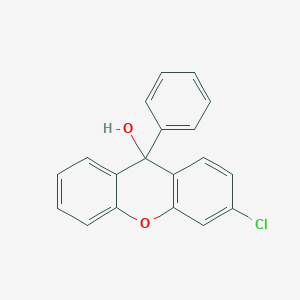

3-Chloro-9-phenyl-9h-xanthen-9-ol

Description

Structure

3D Structure

Properties

CAS No. |

6321-65-9 |

|---|---|

Molecular Formula |

C19H13ClO2 |

Molecular Weight |

308.8 g/mol |

IUPAC Name |

3-chloro-9-phenylxanthen-9-ol |

InChI |

InChI=1S/C19H13ClO2/c20-14-10-11-16-18(12-14)22-17-9-5-4-8-15(17)19(16,21)13-6-2-1-3-7-13/h1-12,21H |

InChI Key |

XRQCZKXUSIMNNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Cl)OC4=CC=CC=C42)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloro 9 Phenyl 9h Xanthen 9 Ol and Congeneric Structures

Classical and Contemporary Approaches to the Xanthene Core Formation

The construction of the xanthene framework is a critical step in the synthesis of 3-Chloro-9-phenyl-9H-xanthen-9-ol. Both classical and modern methods are employed, with a significant focus on multi-component reactions and cyclization strategies.

Multi-Component Condensation Reactions for Xanthene Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like xanthenes in a single step. mdpi.com These reactions typically involve the condensation of an aldehyde, a phenol (B47542) or naphthol derivative, and a 1,3-dicarbonyl compound. The choice of reactants and catalysts can be tailored to produce a variety of substituted xanthenes.

For instance, the three-component condensation of an aromatic aldehyde, 2-naphthol, and dimedone is a widely used method for synthesizing tetrahydrobenzo[a]xanthen-11-one derivatives. researchgate.netscholarsresearchlibrary.com This reaction is often catalyzed by Brønsted or Lewis acids. researchgate.net Various catalysts have been explored to improve yields and reaction conditions, including silica-supported boron trifluoride nanoparticles (BF3-SiO2 NPs) and dipyridine cobalt chloride, which can be used under solvent-free conditions. researchgate.net The use of heterogeneous catalysts like Amberlyst-15 has also been reported, allowing for environmentally benign and solventless conditions. mdpi.comscholarsresearchlibrary.comresearchgate.net

The mechanism of these reactions is believed to proceed through the initial formation of a carbocation from the aldehyde and the naphthol, which then reacts with the 1,3-dicarbonyl compound, followed by dehydration to yield the final xanthene product. scholarsresearchlibrary.com A notable advantage of MCRs is the ability to generate molecular diversity by simply varying the starting components.

Interactive Data Table: Catalysts in Multi-Component Xanthene Synthesis

| Catalyst | Reactants | Product Type | Conditions | Key Advantages |

| Silica supported boron trifluoride nanoparticles (BF3-SiO2 NPs) | Aromatic aldehydes, 2-naphthol, dimedone | Benzo[a]xanthene-11-one derivatives | - | Mild solid acid catalyst, improved yields researchgate.net |

| Dipyridine cobalt chloride | β-naphthol, aryl and chromone (B188151) aldehydes | 14-aryl-14H-dibenzo[a,j]xanthenes | Solvent-free | - researchgate.net |

| Amberlyst-15 | Cyclic diketones, aldehydes, naphthols | Benzoxanthenones | Solventless, 120 °C | Heterogeneous, recyclable, atom-economical mdpi.comresearchgate.net |

| Chlorosulphonic acid (ClSO3H) | β-naphthol, aromatic aldehydes, cyclic 1,3-dicarbonyls | 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones | Ultrasound, solvent-free, ambient temperature | Efficient, environmentally benign scholarsresearchlibrary.comresearchgate.net |

| [NMP]H2PO4 (acidic ionic liquid) | Substituted aromatic aldehydes, 2,7-dihydroxynaphthalene/2-naphthols/2,6-dihydroxynaphthlene, cyclic 1,3-dicarbonyls | 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones | 80 °C | Environmentally benign researchgate.net |

Cyclization and Annulation Strategies for Functionalized Xanthenes

Cyclization and annulation reactions represent another powerful set of tools for constructing the xanthene skeleton, often allowing for the introduction of specific functional groups. These strategies typically involve the formation of one of the rings of the xanthene core in the key bond-forming step.

One such approach involves a cascade reaction combining a Petasis-type bond formation followed by cyclocondensation. fourwaves.com In this method, salicylaldehydes, arylboronic acids, and phenolic nucleophiles like α- or β-naphthols are reacted under microwave irradiation to synthesize 9-aryl-substituted benzoxanthenes. fourwaves.com

Benzannulation strategies, which involve the formation of a benzene (B151609) ring, have also been adapted for the synthesis of complex heterocyclic systems and can be conceptually applied to xanthene synthesis. mit.edursc.org These methods often utilize the reaction of vinylketenes or arylketenes with various partners to construct highly substituted aromatic rings. mit.edu

Radical cyclization reactions offer a distinct approach. For instance, radical alkyne peri-annulation has been used to synthesize polyaromatic compounds, and this strategy could potentially be adapted for the synthesis of functionalized xanthenes. dntb.gov.uaresearchgate.net These reactions proceed by generating a radical that then cyclizes onto a nearby aromatic ring system.

Intramolecular Friedel-Crafts reactions are also a viable route. An efficient organocatalytic method has been developed for the synthesis of substituted 9-arylxanthenes from diarylcarbinol compounds bearing an arenoxy group. rsc.org This reaction proceeds via an intramolecular electrophilic aromatic substitution to close the central pyran ring of the xanthene core.

Catalytic Innovations in 9H-Xanthen-9-ol Synthesis

The development of novel and efficient catalysts is a continuous driving force in improving the synthesis of xanthene derivatives. Both heterogeneous and homogeneous catalytic systems, including organocatalysts and biocatalysts, have been explored to enhance reaction rates, yields, and selectivity.

Heterogeneous Catalysis (e.g., Metal-Organic Frameworks, Phosphotungstic Acid)

Heterogeneous catalysts are particularly attractive for large-scale synthesis due to their ease of separation and recyclability. Several solid acid catalysts have been successfully employed in xanthene synthesis.

Metal-organic frameworks (MOFs) are porous crystalline materials that can act as catalysts. Their well-defined structures and tunable porosity make them promising candidates for catalyzing organic transformations, including the synthesis of fine chemicals and pharmaceuticals. rsc.org

Zeolites, another class of porous materials, have also been utilized. For example, transition metal ion-exchanged NaY zeolites have been used to synthesize 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione derivatives. rsc.org These reactions are often carried out in one-pot, solvent-free conditions, highlighting their operational simplicity and efficiency. rsc.org

Alumina-sulfuric acid is another cost-effective and recyclable heterogeneous solid acid catalyst for the synthesis of 9-aryl-1,8-dioxododecahydroxanthenes and their tetramethyl derivatives through the condensation of cyclic 1,3-diketones with various aldehydes. researchgate.net

Organocatalysis and Biocatalysis for Enhanced Selectivity

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high selectivity. rsc.org In the context of xanthene synthesis, organocatalysts can promote key bond-forming reactions. For example, N-triflylphosphoramide has been shown to be a highly effective catalyst for the intramolecular Friedel-Crafts alkylation to produce 9-arylxanthenes in excellent yields at room temperature. rsc.org Natural products like citric acid, found in lime and lemon juice, have also been used as biodegradable and environmentally friendly catalysts for the synthesis of 9-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-2H-xanthene-1,8(5H,9H)-dione. researchgate.net

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. While specific examples of biocatalysis for the direct synthesis of this compound are not prevalent in the reviewed literature, the potential for this approach is significant. For instance, chemoenzymatic strategies have been successfully employed for the synthesis of other complex molecules, such as 9,10-secosteroids, where a key step involves biocatalytic hydroxylation. researchgate.net This highlights the potential for identifying or engineering enzymes for the selective functionalization of the xanthene core.

Principles of Sustainable Synthesis Applied to this compound

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules. The goal is to develop methods that are more environmentally friendly, safer, and more efficient in terms of resource utilization.

Several of the methodologies discussed above align with the principles of sustainable synthesis. The use of multi-component reactions is inherently atom-economical, as it combines multiple starting materials into the final product with minimal waste. mdpi.com The development of solvent-free reaction conditions, as seen in many of the catalyzed condensation reactions, reduces the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. mdpi.comresearchgate.netscholarsresearchlibrary.comresearchgate.net

Solvent-Free Reaction Conditions and Mechanochemistry in Xanthene Synthesis

The development of environmentally benign synthetic methodologies has led to a focus on solvent-free reaction conditions for the production of xanthene derivatives. These approaches not only reduce hazardous waste but also can improve reaction efficiency. One-pot, multicomponent reactions are particularly advantageous, offering an atom-economical and straightforward pathway to complex molecules. um.edu.mtmdpi.com

A variety of heterogeneous catalysts have proven effective under solventless conditions for synthesizing xanthene derivatives. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15 has been successfully used as a novel, recyclable catalyst for the one-pot condensation of cyclic diketones (like dimedone), various aldehydes, and naphthols to produce benzoxanthenones in good to excellent yields. um.edu.mtmdpi.com This method is noted for its low E-factor values, signifying minimal environmental impact. um.edu.mtmdpi.com The catalyst can be reused up to six times without significant loss of activity. um.edu.mt Similarly, Preyssler-type heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) serves as a green and reusable catalyst for the reaction of dimedone with aromatic aldehydes and β-naphthol or 3,4-methylenedioxyphenol under solvent-free conditions at 120°C, yielding a range of xanthene derivatives. researchgate.net Other successful catalysts include silica-supported boron trifluoride nanoparticles (BF₃-SiO₂ NPs) and dipyridine cobalt chloride. researchgate.net

Microwave irradiation has also been employed to accelerate these reactions. For example, CG-Fe₂O₃ nanoparticles act as an efficient heterogeneous catalyst under microwave irradiation (120 W), allowing for the synthesis of xanthene derivatives in high yields (up to 97%) within a short timeframe of about 6 minutes. researchgate.net

Mechanochemistry, specifically ball-milling, represents another significant solvent-free synthetic technique. bohrium.com This method uses mechanical force, generated by agitating solid reactants with a steel ball in a sealed vessel, to initiate a chemical reaction. bohrium.com This process avoids the use of hazardous solvents and can lead to the discovery of new synthetic pathways not observable in solution-phase chemistry. bohrium.com While specific examples for this compound are not detailed, the principles have been applied to a wide range of organic syntheses, including those for polyaromatic hydrocarbon derivatives, demonstrating its potential for creating xanthene structures. bohrium.com

Table 1: Comparison of Catalysts in Solvent-Free Xanthene Synthesis

| Catalyst | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| DABCO/Amberlyst-15 | Cyclic diketones, aldehydes, naphthols | Solvent-free, one-pot | Heterogeneous, recyclable (up to 6 times), atom-economical | um.edu.mtmdpi.com |

| Preyssler Heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) | Dimedone, aromatic aldehydes, β-naphthol/3,4-methylenedioxyphenol | Solvent-free, 120°C | Green, reusable catalyst | researchgate.net |

| CG-Fe₂O₃ Nanoparticles | β-naphthol, aldehydes | Solvent-free, microwave (120 W) | High yields (up to 97%) in short reaction times (6 min) | researchgate.net |

| Metal Ion-Exchanged NaY Zeolite | Aldehydes, dimedone | Solvent-free, one-pot | Operationally simple, high yields in a short period | rsc.org |

Continuous Flow Synthesis and Process Intensification for Xanthene Derivatives

Continuous flow chemistry is emerging as a powerful tool for process intensification in the synthesis of organic compounds, offering safer, more efficient, and sustainable alternatives to traditional batch methods. researchgate.net These systems provide superior control over reaction parameters, enhanced heat and mass transfer, and the potential for streamlined production. researchgate.netfrontiersin.org

For the synthesis of xanthene derivatives, continuous flow processes have been shown to significantly reduce reaction times. frontiersin.orgnih.gov One notable example involves the use of a copper-based metal-organic framework, CuBTC (where H₃BTC = benzene-1,3,5-tricarboxylate), as a heterogeneous catalyst. frontiersin.orgnih.gov In this system, a solution of benzaldehyde (B42025) and dimedone is pumped through a packed bed of CuBTC. frontiersin.orgnih.gov This method was used to produce the open-chain intermediate of 3,3,6,6-tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. frontiersin.orgnih.gov

The continuous flow system demonstrated a remarkable 22.5-fold reduction in the time required to achieve comparable yields to the batch reaction (average yield of 33% ± 14% in flow vs. 33% ± 0.12% in batch). frontiersin.orgnih.gov The catalyst (CuBTC) remained stable throughout the process, and the methodology allows for faster production at a lower cost while eliminating the need for post-reaction catalyst removal. frontiersin.orgnih.gov Final ring closure to the xanthene product is achieved through a subsequent acid work-up. nih.gov This approach highlights the potential for process intensification, where scaling up through larger catalytic columns and higher flow rates could further optimize performance. frontiersin.org

Table 2: Batch vs. Continuous Flow Synthesis of a Xanthene Derivative Intermediate

| Parameter | Batch Conditions | Continuous Flow Conditions | Reference |

|---|---|---|---|

| Catalyst | CuBTC | CuBTC | frontiersin.orgnih.gov |

| Average Yield | 33% ± 0.12% | 33% ± 14% | frontiersin.orgnih.gov |

| Relative Time | 22.5x | 1x | frontiersin.orgnih.gov |

| Key Advantage | Established method | Reduced reaction time, lower cost, no catalyst removal step | frontiersin.orgnih.gov |

Mechanistic Elucidation of Formation Pathways for this compound Analogues

The formation of the xanthene core from the reaction of aldehydes, activated methylene (B1212753) sources (like dimedone), and naphthols is a well-established multicomponent reaction. The proposed mechanism for the synthesis of tetrahydrobenzo[α]xanthen-11-one derivatives, catalyzed by systems such as DABCO/Amberlyst-15, provides a clear pathway for the formation of these structures. mdpi.com

The reaction is believed to initiate with a Knoevenagel condensation. The catalyst facilitates the keto-enol tautomerization of the dicarbonyl compound, such as dimedone, which then attacks the aldehyde. mdpi.com The reactivity of the aldehyde is influenced by its substituents; aromatic aldehydes bearing electron-withdrawing groups typically provide excellent yields. mdpi.comresearchgate.net

Following the initial condensation, the resulting intermediate undergoes a Michael addition with a nucleophilic aromatic compound, like 2-naphthol. The final steps involve a cyclization and subsequent dehydration to yield the stable xanthene ring system. mdpi.com Specifically, the nucleophilic attack of the alkoxide ion onto the naphthyl carbonyl carbon forms a cyclic intermediate, which then loses a water molecule to afford the final xanthene product. mdpi.com An acid work-up can also be employed to facilitate the final ring closure. nih.gov This general pathway is applicable to a wide range of substituted starting materials, leading to the formation of diverse xanthene analogues.

Table 3: Proposed Mechanistic Steps for Xanthene Analogue Formation

| Step | Description | Key Intermediates | Reference |

|---|---|---|---|

| 1 | Knoevenagel Condensation | Reaction between an aldehyde and an activated methylene compound (e.g., dimedone). | mdpi.com |

| 2 | Michael Addition | The Knoevenagel intermediate reacts with a nucleophile (e.g., 2-naphthol). | mdpi.com |

| 3 | Cyclization | Intramolecular nucleophilic attack to form a heterocyclic ring. | mdpi.com |

| 4 | Dehydration | Elimination of a water molecule to form the final, stable xanthene aromatic system. | mdpi.com |

Sophisticated Spectroscopic and Structural Characterization of 3 Chloro 9 Phenyl 9h Xanthen 9 Ol

Single Crystal X-ray Diffraction for Definitive Molecular Architecture

To date, a definitive crystal structure of 3-Chloro-9-phenyl-9H-xanthen-9-ol determined by single-crystal X-ray diffraction has not been reported in publicly available literature. However, analysis of related xanthene structures provides a strong basis for predicting its molecular geometry. mdpi.com The central xanthene unit is anticipated to adopt a slightly boat-shaped conformation, a common feature for this heterocyclic system. apolloscientific.co.uk The C9 carbon, being sp³ hybridized, will be bonded to the hydroxyl group, the phenyl ring, and two carbons of the central pyran ring. The phenyl group at the 9-position and the chloro-substituted aromatic ring are expected to be oriented in a non-planar fashion relative to each other to minimize steric hindrance.

Table 1: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | ~10-15 |

| b (Å) | ~8-12 |

| c (Å) | ~18-22 |

| β (°) | ~90-105 |

| Z | 4 |

Note: These values are hypothetical and based on typical parameters for similar organic molecules.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy offers profound insights into the bonding environment and functional groups present in a molecule. For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to its distinct structural features.

The most prominent band in the FT-IR spectrum would be the O-H stretching vibration of the tertiary alcohol, typically appearing as a broad band in the region of 3400-3600 cm⁻¹. The C-O stretching of the alcohol would be observed around 1050-1150 cm⁻¹. The presence of the ether linkage within the xanthene ring would give rise to a characteristic C-O-C stretching vibration, usually in the 1200-1250 cm⁻¹ region.

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. The substitution pattern on the aromatic rings will influence the pattern of overtone and combination bands in the 1650-2000 cm⁻¹ region. A key vibrational mode for this specific compound is the C-Cl stretching vibration, which is expected to be observed in the fingerprint region, generally between 760 and 505 cm⁻¹. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3400-3600 |

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O-C Stretch (Ether) | 1200-1250 |

| C-O Stretch (Alcohol) | 1050-1150 |

| C-Cl Stretch | 760-505 |

High-Resolution Nuclear Magnetic Resonance (NMR) for Complete Structural Assignment and Dynamics

NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, the aromatic protons would resonate in the downfield region, typically between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns would be dictated by the position of the chloro substituent and the relative orientation of the phenyl rings. The proton of the hydroxyl group would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. For the parent compound, 9-phenylxanthen-9-ol, proton signals have been assigned in the range of 7.04-7.39 ppm. chemicalbook.com

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atom bearing the hydroxyl group and the phenyl group (C9) would have a characteristic chemical shift in the sp³ region, typically around 80-90 ppm. The aromatic carbons would resonate in the 110-160 ppm range. The carbon atom attached to the chlorine atom would experience a direct electronic effect, influencing its chemical shift.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The photophysical properties of 9-phenylxanthenol derivatives are of significant interest due to their potential as fluorescent probes. nih.govrsc.org In solution, these compounds can exist in equilibrium with their corresponding 9-arylxanthylium cations, which are often brightly colored and fluorescent. nih.govrsc.org

The UV-visible absorption spectrum of this compound in a neutral, non-polar solvent is expected to show absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. Upon acidification, the formation of the xanthylium cation would lead to the appearance of a new, strong absorption band in the visible region, resulting in a colored solution. nih.gov For related 9-aryl-9-xanthenols, these absorption maxima can be found in the 400-500 nm range. nih.gov

Quantum Yield Determination and Luminescence Behavior

The fluorescence properties of this compound are intrinsically linked to the formation of the corresponding xanthylium cation. The neutral alcohol form is typically non-fluorescent. nih.gov However, the planar and more rigid xanthylium cation often exhibits strong fluorescence.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, can be determined relative to a standard fluorophore with a known quantum yield, such as fluorescein (B123965) (Φf = 0.95 in 0.1 N NaOH). rsc.org The quantum yield of the 3-chloro-9-phenylxanthylium cation would be influenced by the electronic nature of the chloro-substituent. Electron-withdrawing groups can sometimes decrease the quantum yield.

Investigation of Photostability and Degradation Pathways

The photostability of fluorescent probes is a critical parameter for their practical application. The investigation of the photostability of this compound would involve prolonged exposure to light and monitoring the changes in its absorption and emission spectra over time. Potential degradation pathways could involve photo-oxidation or reactions with solvent molecules, leading to a decrease in fluorescence intensity. The presence of the chlorine atom might also influence the photostability, potentially providing a pathway for photodegradation through C-Cl bond cleavage under certain conditions.

Computational Chemistry and Theoretical Modeling of 3 Chloro 9 Phenyl 9h Xanthen 9 Ol

Density Functional Theory (DFT) for Ground State Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 3-Chloro-9-phenyl-9H-xanthen-9-ol, DFT is instrumental in determining its ground-state properties, including its geometry, conformational stability, and electronic distribution, which are fundamental to understanding its chemical behavior.

Geometric Optimization and Conformation Analysis

The presence of the bulky phenyl group at the C9 position and the chloro substituent on the xanthene ring can lead to different stable conformations (rotational isomers or rotamers). Conformation analysis is crucial for identifying the global minimum energy structure and understanding the energy barriers between different conformations. This analysis provides insights into the molecule's flexibility and the preferred spatial arrangement under different conditions. The key dihedral angles, bond lengths, and bond angles for the optimized geometry are critical parameters derived from these calculations.

Table 1: Representative Optimized Geometric Parameters for a Substituted 9-Phenyl-9H-xanthen-9-ol System (Note: This data is illustrative and based on typical values for similar structures, as specific data for this compound is not available in the cited literature.)

| Parameter | Value |

| C-O (xanthene ring) Bond Length | ~1.37 Å |

| C-Cl Bond Length | ~1.74 Å |

| C9-Phenyl Bond Length | ~1.52 Å |

| C9-OH Bond Length | ~1.43 Å |

| Dihedral Angle (Xanthene-Phenyl) | Varies with conformation |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For xanthene derivatives, DFT studies have shown that substituents can significantly influence the energies of the frontier orbitals. researchgate.net In this compound, the electron-withdrawing nature of the chlorine atom is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap. The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. Symmetrical xanthene dyes tend to have destabilized HOMO and LUMO energies and a lower energy gap compared to unsymmetrical ones. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Xanthene Derivative (Note: Values are representative and serve to illustrate the concept.)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their excited states. This is particularly important for understanding the photophysical properties of compounds like this compound, which, like many xanthene derivatives, may have applications in areas such as fluorescent probes and dyes. researchgate.net

Prediction of Spectroscopic Transitions and Photophysical Parameters

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light and are observed in UV-Vis absorption spectra. researchgate.net These calculations also provide information about the nature of the electronic transitions (e.g., π → π*) and the oscillator strengths, which determine the intensity of the absorption bands. For xanthene-based fluorescent dyes, TD-DFT has been successfully used to predict excitation and emission wavelengths, showing reasonable agreement with experimental data. researchgate.netresearchgate.net

By analyzing the molecular orbitals involved in these transitions, one can understand how the electronic structure changes upon excitation. This is crucial for predicting properties like fluorescence and for designing molecules with specific photophysical characteristics. The effect of the chloro and phenyl substituents on the absorption and emission spectra of the parent xanthen-9-ol can be systematically studied using TD-DFT.

Molecular Electrostatic Potential (MEP) and Hirshfeld Surface Analysis for Intermolecular Interactions

The way a molecule interacts with its neighbors is governed by its charge distribution and surface properties. Molecular Electrostatic Potential (MEP) and Hirshfeld surface analysis are computational tools that visualize and quantify these intermolecular interactions.

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. nih.gov It reveals the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov Negative regions, often found around electronegative atoms like oxygen and chlorine, are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. nih.gov The MEP is invaluable for understanding non-covalent interactions such as hydrogen bonding and halogen bonding. nih.gov

Reaction Mechanism Studies through Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. For this compound, this could involve studying its synthesis or its reactivity in various chemical transformations.

By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a proposed mechanism. For example, the formation of the xanthene core or the introduction of the chloro and phenyl substituents could be modeled. DFT has been used to study the reactive nature of other heterocyclic systems, like 9-anilinoacridine derivatives, to understand their stability and preferred sites for chemical attack. researchgate.net Such an approach would be equally valuable in exploring the chemical reactivity of this compound.

Structure Property Relationships in 3 Chloro 9 Phenyl 9h Xanthen 9 Ol Analogues

Correlation of Structural Variations with Spectroscopic and Photophysical Characteristics

The spectroscopic and photophysical properties of 9-phenyl-9H-xanthen-9-ol analogues are highly sensitive to structural changes. The parent compound, 9-phenylxanthen-9-ol, serves as a fundamental scaffold. nist.govnih.gov The introduction of substituents on the xanthene or the C9-phenyl ring can dramatically alter the absorption and emission spectra.

For instance, the substitution pattern on the xanthene core dictates the electronic transitions and, consequently, the color and fluorescence of the resulting compounds. The introduction of electron-donating groups, such as hydroxyl or alkoxy groups, at positions 3 and 6, as seen in 3,6-dihydroxy-9H-xanthen-9-one, tends to shift the absorption and emission maxima to longer wavelengths (a bathochromic or red shift). rsc.org This is due to the extension of the π-conjugated system and the increased electron density, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The photophysical properties, including fluorescence quantum yield and lifetime, are also strongly correlated with the molecular structure. For example, 3,6-bis(allyloxy)-9-phenyl-9H-xanthen-9-ol is a fluorescent compound. rsc.org The fluorescence quantum yield of its corresponding xanthylium cation was determined using fluorescein (B123965) as a reference standard. rsc.org The rigidity of the xanthene skeleton is a key factor in promoting fluorescence, as it minimizes non-radiative decay pathways. Substituents that enhance this rigidity or reduce intermolecular quenching interactions can lead to higher quantum yields.

Table 1: Spectroscopic Data for Selected 9-Phenyl-9H-xanthen-9-ol Analogues and Related Compounds

| Compound/Intermediate | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

| Xanthylium cation of 3,6-bis(allyloxy)-9-phenyl-9H-xanthen-9-ol | 437 | 477 | rsc.org |

Impact of Substituents on Acidity/Basicity and Redox Properties

The acidity of the C9-hydroxyl group and the basicity of the xanthene oxygen are key chemical properties that are significantly influenced by the nature and position of substituents on the aromatic rings. The equilibrium between the neutral 9-phenyl-9H-xanthen-9-ol and its corresponding xanthylium cation is a critical aspect of its chemistry, often leading to its use as a pH indicator. rsc.org

The introduction of an electron-withdrawing substituent, such as the chloro group at the 3-position, would be expected to increase the acidity of the C9-hydroxyl group. This is due to the inductive effect of the chlorine atom, which helps to stabilize the resulting alkoxide ion by delocalizing the negative charge. Conversely, electron-donating groups would decrease the acidity of the hydroxyl group.

The redox properties of these compounds are also tied to their substituent patterns. The xanthene core can undergo oxidation to form the corresponding xanthone (B1684191). The ease of this oxidation is influenced by the electron density of the aromatic system. Electron-donating groups would make the molecule more susceptible to oxidation, while electron-withdrawing groups, like the chloro group, would generally make it more resistant to oxidation by lowering the energy of the HOMO. The antioxidant properties of some xanthone derivatives, such as 1,2-dihydroxy-9H-xanthen-9-one, have been noted, highlighting their ability to participate in redox reactions. mdpi.comresearchgate.net

Influence of Molecular Architecture on Chemical Stability and Reactivity Profiles

The chemical stability and reactivity of 3-chloro-9-phenyl-9H-xanthen-9-ol and its analogues are intrinsically linked to their molecular architecture. The central xanthene ring system, while generally stable, possesses reactive sites that are influenced by the substituents present.

One of the key reactions of 9-phenyl-9H-xanthen-9-ols is their acid-catalyzed dehydration to form the highly colored and resonance-stabilized xanthylium cation. The rate of this reaction is dependent on the stability of the resulting carbocation. Electron-donating groups on the xanthene ring system can stabilize the positive charge on the xanthylium ion, thereby accelerating the rate of its formation. rsc.org An electron-withdrawing group like chlorine would be expected to destabilize the carbocation, thus slowing down the rate of this reaction.

The reactivity profile also includes reactions at the substituent groups themselves. For example, in 3,6-bis(allyloxy)-9-phenyl-9H-xanthen-9-ol, the allyl groups can undergo their own characteristic reactions. rsc.org

Solvatochromic and Thermochromic Effects in Solution and Solid State

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a property that can be expected in 9-phenyl-9H-xanthen-9-ol analogues due to their potential for changes in dipole moment upon electronic excitation. The polarity of the solvent can differentially stabilize the ground and excited states of the molecule, leading to shifts in the absorption and emission spectra. While specific studies on the solvatochromism of this compound are not detailed in the provided results, the general principles apply. The presence of the polar C-Cl and C-O-C bonds, along with the hydroxyl group, suggests that the electronic distribution in the molecule will be sensitive to the solvent environment.

Thermochromism, a reversible change in color with temperature, is another potential property of this class of compounds. This phenomenon can arise from a temperature-dependent equilibrium between different structural forms of the molecule. For instance, in the solid state, changes in crystal packing or molecular conformation with temperature can alter the electronic interactions between molecules, leading to a color change. In solution, a temperature-sensitive equilibrium, such as the formation of the xanthylium cation from the xanthenol in the presence of trace acid, could also result in thermochromic behavior.

Advanced Applications of 3 Chloro 9 Phenyl 9h Xanthen 9 Ol and Its Derivatives in Chemical Science and Engineering

Design and Implementation as Fluorescent Probes and Chemical Sensors

The rigid, conjugated structure of the xanthene core is responsible for its inherent fluorescence, making it an excellent building block for fluorescent probes. nih.gov These probes are powerful tools for bioimaging and chemical sensing, offering high sensitivity and the ability for real-time, non-destructive analysis of dynamic processes. nih.gov The functionality of xanthene-based probes is often controlled by a reversible equilibrium between a non-fluorescent, spirocyclic "ring-closed" form and a highly fluorescent, zwitterionic "ring-opened" form. nih.govnih.gov This equilibrium can be influenced by external triggers, allowing for the design of "turn-on" probes that fluoresce only in the presence of a specific analyte or condition. nih.gov

The pH at which 50% of the dye molecules are in the non-fluorescent state is defined as the pKcycl value. nih.gov This value is critical for designing probes that are highly fluorescent at a specific pH, such as the physiological pH of 7.4. nih.gov Chemical modifications to the xanthene core, such as the introduction of a chloro group at the 3-position, can alter the electronic properties of the fluorophore and thus tune the pKcycl. For instance, new fluorinated benzo[c]xanthene dyes have been shown to exhibit lower pKa values (6.4 and 7.2) compared to their parent compound (pKa=7.5), making them suitable as intracellular pH indicators. researchgate.net This tunability allows for the creation of probes that can sensitively report on pH variations in specific cellular compartments, like the lysosome, or on the cell surface. nih.govscilit.com

Table 1: pH-Dependent Fluorescence of Selected Xanthene Derivatives

| Compound/Class | Excitation Max (λex) | Emission Max (λem) | Optimal pH Range | Reference |

|---|---|---|---|---|

| Reduced Fluorescein (B123965) 3 | 456 nm | 518 nm | Strong emission at pH 7.4 | mdpi.com |

| Reduced Rhodol 13 | 472 nm | 532 nm | Strong emission at pH 7.4 | mdpi.com |

| Reduced Rhodamine 18 | 504 nm | 556 nm | Strong emission at pH 7.4 | mdpi.com |

| Fluorinated Benzo[c]xanthene Dye 1 | N/A | N/A | pKa = 6.4 | researchgate.net |

This table presents data for representative xanthene derivatives to illustrate the principles of pH sensing. Data for the specific 3-Chloro-9-phenyl-9H-xanthen-9-ol is not detailed in the provided sources, but its behavior would follow these general principles.

The spiro-ring opening/closing mechanism of xanthene dyes can be adapted to detect various analytes beyond protons. nih.gov By incorporating specific recognition moieties into the dye structure, probes can be designed to selectively bind to metal ions, reactive oxygen/nitrogen species (ROS/RNS), and other small molecules. nih.gov

The general sensing mechanism involves the analyte interacting with a receptor unit attached to the fluorophore. This interaction triggers a change in the probe, typically inducing the switch from the "off" (spirocyclic) to the "on" (open, fluorescent) state. For example, a chelating group designed to bind a specific metal ion can be positioned to prevent spirocyclization upon ion binding, thus "turning on" the fluorescence. This strategy has been successfully used to create turn-on fluorescent probes for a variety of analytes. nih.gov

Development as Photoactivatable Reagents and Protecting Groups in Organic Synthesis

Photoactivatable or photoremovable protecting groups (PPGs) are moieties that can be cleaved from a molecule upon irradiation with light, often of a specific wavelength. acs.orgwikipedia.org This technology provides powerful spatial and temporal control over the release of active molecules, from signaling biomolecules to reactive species in organic synthesis. acs.org Xanthene derivatives have been explored as a class of PPGs due to their distinct photochemical properties. acs.org The 9-phenylxanthenyl (pixyl) group, a close relative of the core structure , is a known protecting group, and its chloro-derivatives can be used to fine-tune its properties.

The release of a substrate from a PPG is initiated by the absorption of a photon, which promotes the PPG to an excited state. From this excited state, a chemical reaction cascade occurs, ultimately leading to the cleavage of the covalent bond between the PPG and the substrate. acs.org

For many PPGs, such as those based on the o-nitrobenzyl scaffold, photolysis generates transient intermediates that can be reactive. acs.org Xanthene-based PPGs can offer alternative mechanisms. The cleavage mechanism for xanthene derivatives often involves a photochemical cleavage of a carbon-carbon or carbon-heteroatom bond in the presence of a nucleophile like water. acs.org The efficiency of this photorelease is quantified by the quantum yield, which represents the fraction of absorbed photons that result in a cleavage event. The kinetics of the release can vary significantly, from microseconds to much slower timescales, depending on the stability of the intermediates formed during the reaction. acs.org

The synthesis of complex carbohydrates (oligosaccharides) is a challenging field that typically requires an extensive series of protection and deprotection steps to manage the many hydroxyl groups on the sugar building blocks. nih.gov PPGs offer a sophisticated solution for achieving regioselectivity in these syntheses.

In a light-controlled glycosylation, a xanthene-based PPG could be used to mask a specific hydroxyl group on a glycosyl donor or acceptor. All other hydroxyl groups would be protected by standard, light-insensitive protecting groups. This allows the chemist to unmask the single, photo-protected hydroxyl group at a precise moment by simple irradiation, without affecting the rest of the molecule. wikipedia.orgnih.gov The newly freed hydroxyl group is then available to participate in a glycosylation reaction, forming a specific glycosidic linkage. This method provides a high degree of control over the construction of complex oligosaccharide structures. nih.gov

Utilization in Photoelectrochemical Systems and Organic Electronics

The strong absorption in the visible spectrum and high fluorescence quantum yields that make xanthene derivatives excellent fluorophores also make them potential candidates for applications in photoelectrochemical systems and organic electronics. researchgate.net These fields rely on materials that can efficiently absorb light and convert that energy into electrical current or use electrical energy to produce light.

While specific research detailing the use of this compound in these systems is not prominent, the general properties of the xanthene class are relevant. As photosensitizers, xanthene dyes can be used to absorb light and transfer the energy to a semiconductor material in a dye-sensitized solar cell (DSSC). Their ability to be chemically modified allows for tuning of their absorption spectra to match the solar spectrum and for creating strong electronic coupling with the semiconductor surface. Their application in organic light-emitting diodes (OLEDs) is also conceivable, leveraging their high fluorescence efficiency. The introduction of a chloro-substituent and a phenyl group at the 9-position would modify the electronic energy levels (HOMO/LUMO) and the solid-state packing of the material, which are critical parameters for the performance of organic electronic devices.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Fluorescein |

| Rhodamine |

| Benzo[c]xanthene |

| 9-phenylxanthenyl (Pixyl) |

| o-nitrobenzyl |

| Glycosyl donor |

| Glycosyl acceptor |

| 3-Chloro-9-phenyl-9H-xanthene |

Charge Transport and Photoconductivity Studies

The electronic properties of xanthene derivatives are of considerable interest for their potential use in organic electronics. While specific charge transport data for this compound is not extensively documented in publicly available literature, studies on analogous systems provide valuable insights into the potential behavior of this class of compounds.

Research on various organic semiconducting materials has established that the molecular structure, including the presence of heteroatoms and substituent groups, profoundly influences charge mobility. For instance, the introduction of aryl groups at specific positions in aromatic cores can enhance charge transport properties. Theoretical investigations on anthracene (B1667546) derivatives with aryl substituents have shown that such modifications can improve both electron and hole injection capabilities and increase stability. rsc.org The phenyl group in this compound is expected to influence the molecular packing in the solid state, which is a critical factor for efficient charge transport.

Furthermore, the study of hole-transporting molecules based on spiro(fluorene-9,9'-xanthene) highlights the potential of the xanthene scaffold in facilitating charge movement. researchgate.net The rigid, planar structure of the xanthene core can promote π-π stacking, creating pathways for charge carriers to move through the material. The chlorine substituent on the xanthene ring of this compound can modulate the electronic properties through inductive and mesomeric effects, potentially impacting the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the charge injection and transport characteristics.

Photoconductivity, the increase in electrical conductivity upon exposure to light, is another key property being explored in xanthene derivatives. Studies on composites containing xanthene dyes have demonstrated their ability to sensitize photoeffects. researchgate.net The mechanism often involves the generation of excitons upon light absorption, followed by their dissociation into free charge carriers. The efficiency of this process is dependent on the photophysical properties of the dye, such as its absorption spectrum and the lifetime of its excited states. Halogenated xanthenes, in particular, have been shown to exhibit interesting photophysical behaviors due to the heavy-atom effect, which can influence intersystem crossing rates and the formation of triplet states. rsc.org This suggests that the chloro-substituent in this compound could play a significant role in its photoconductive properties.

Integration into Photodetector Architectures

The promising charge transport and photoconductive properties of xanthene derivatives make them attractive candidates for integration into photodetector architectures, such as organic phototransistors (OPTs). mdpi.comnih.gov OPTs are three-terminal devices that can convert light signals into electrical signals with high gain, offering advantages over two-terminal photodiodes in terms of signal amplification and noise reduction. mdpi.com The active layer in an OPT is typically an organic semiconductor, and the performance of the device is critically dependent on the material's ability to absorb light and transport charge.

The general operating principle of a p-type OPT involves the generation of electron-hole pairs in the organic semiconductor layer upon illumination. The holes are then transported through the channel to the source and drain electrodes, leading to an increase in the drain current. The performance of a photodetector is characterized by several figures of merit, including responsivity, detectivity, and response speed. The chemical structure of the organic material plays a crucial role in determining these parameters. For instance, the introduction of specific functional groups can tune the spectral response of the photodetector to different wavelengths. nih.gov

Recent advances in organic photodetectors have highlighted the use of various material systems, including small molecules and polymers, in different device architectures like layered and blended structures. nih.gov The development of novel organic semiconductors with high charge carrier mobility and strong light absorption is a key research focus in this field. mdpi.comresearchgate.net The unique combination of a chloro-substituent and a phenyl group on the xanthene scaffold of this compound offers opportunities for tuning its electronic and optical properties for optimal performance in photodetector applications.

Role in Advanced Materials Science: Dyes and Optical Materials

Xanthene derivatives are renowned for their application as dyes and have been utilized in various fields, including laser technologies and fluorescent materials. nih.gov The core structure of xanthene provides a robust scaffold that can be chemically modified to fine-tune its absorption and emission properties across the visible and near-infrared (NIR) regions of the electromagnetic spectrum. rsc.org

The synthesis of functional dyes based on the xanthene framework is an active area of research. rsc.org The introduction of different substituents allows for the modulation of the molecule's photophysical properties. For example, the presence of heavy halogen atoms like bromine and iodine on the xanthene ring has been shown to enhance the performance of these dyes in photoredox initiation for polymerization, a phenomenon attributed to the heavy-atom effect which promotes intersystem crossing. rsc.org This suggests that the chlorine atom in this compound can similarly influence its properties as a dye.

The table below summarizes the photophysical properties of some xanthene derivatives, illustrating the effect of substitution on their spectral characteristics.

| Compound Name | Absorption Max (nm) | Emission Max (nm) | Solvent |

| 9-Phenylxanthen-9-ol | 370, 450 | Not specified | H2SO4 |

| 9-Phenylxanthen-9-ol HClO4 salt | 375, 450 | Not specified | CHCl3 |

Data sourced from available chemical literature. chemrxiv.org

These compounds often exhibit large Stokes shifts, which is the difference between the absorption and emission maxima. A large Stokes shift is advantageous in fluorescence applications as it minimizes self-absorption and improves detection sensitivity. The development of xanthene-based dyes that operate in the NIR region is particularly desirable for applications in biological imaging and diagnostics due to the reduced scattering and absorption of light by tissues at these wavelengths. rsc.org

Explorations in Niche Chemical Applications and Emerging Technologies

Beyond their use in optoelectronics and as dyes, this compound and its derivatives are being explored for a variety of niche chemical applications and in emerging technologies. The reactivity of the xanthene core and its substituents allows for its use as a versatile intermediate in organic synthesis.

For instance, 9-substituted xanthenes can serve as protecting groups in multi-step chemical syntheses. The stability of the xanthenyl group under certain conditions and its selective removal under others make it a valuable tool for synthetic chemists. Substituted 9-phenylxanthen-9-yl groups have been investigated as protecting groups for alcohols, with the rate of their acid-catalyzed cleavage being tunable based on the substituents on the phenyl ring. rsc.org

Furthermore, the xanthene scaffold is being utilized in the development of chemosensors for the detection of various analytes, including metal ions. chemrxiv.org The design of these sensors often involves the incorporation of a receptor moiety that can selectively bind to the target analyte, leading to a measurable change in the photophysical properties of the xanthene fluorophore, such as a change in color or fluorescence intensity. chemrxiv.org The chloro-substituent in this compound could potentially influence the binding affinity and selectivity of such chemosensors.

The development of novel synthetic methodologies to access functionalized xanthene derivatives is also an active area of research. nih.gov These methods aim to provide efficient and versatile routes to a wide range of xanthene-based molecules with tailored properties for specific applications. The unique structure of this compound makes it a valuable precursor in the synthesis of more complex molecular architectures for use in materials science and medicinal chemistry.

Q & A

Q. What are the common synthetic routes for 3-Chloro-9-phenyl-9H-xanthen-9-ol, and how are key intermediates optimized?

- Methodological Answer : The synthesis typically begins with cyclization of 2,2',4,4'-tetrahydroxybenzophenone under acid catalysis to form 3,6-dihydroxy-9H-xanthen-9-one, followed by alkylation of hydroxyl groups and subsequent Grignard addition (e.g., using o-tolylmagnesium bromide) to introduce the phenyl moiety . Chlorination at the 3-position can be achieved via electrophilic substitution. Key optimizations include controlling reaction temperatures (reflux conditions) and stoichiometric ratios of alkylating agents to minimize side products .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : X-ray crystallography (using SHELX or ORTEP-III) is essential for resolving the stereochemistry and confirming the chloro-phenyl substitution pattern . NMR spectroscopy (¹H/¹³C) identifies proton environments, with aromatic signals in the δ 6.5–8.0 ppm range and hydroxyl protons showing broad peaks. Mass spectrometry (HRMS) verifies molecular weight, while IR confirms the presence of hydroxyl (~3400 cm⁻¹) and aromatic C-Cl stretches (~750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between calculated and observed spectra (e.g., unexpected splitting in NMR) may arise from dynamic processes like tautomerism or crystal packing effects. Use variable-temperature NMR to assess tautomeric equilibria, and compare experimental X-ray diffraction data with DFT-optimized structures to identify conformational distortions . For ambiguous cases, employ heteronuclear correlation experiments (HSQC/HMBC) to assign coupling pathways .

Q. What strategies are effective for designing fluorimetric pH indicators using this compound as a scaffold?

- Methodological Answer : Functionalize the xanthenol core with electron-withdrawing groups (e.g., nitro or carbonyl) to tune the pKa. Introduce fluorophores (e.g., dansyl or coumarin) via ester or amide linkages at the hydroxyl group. Validate pH sensitivity using fluorescence titration in buffered solutions (pH 2–12) and correlate emission intensity changes with protonation states . For ratiometric probes, dual-emission systems can be engineered by conjugating two fluorophores with orthogonal pH responses .

Q. How do umpolung methods compare to traditional Grignard reactions in synthesizing 9-aryl-xanthenol derivatives?

- Methodological Answer : Umpolung strategies (e.g., using xanthen-9-one dianions) enable nucleophilic attack on electrophilic aryl halides, offering regioselectivity advantages over Grignard reactions, which require pre-formed aryl magnesium reagents. However, umpolung methods demand strict anhydrous conditions and low temperatures (−78°C) to stabilize reactive intermediates. Yield optimization involves balancing base strength (e.g., LDA vs. KHMDS) and solvent polarity (THF vs. DME) .

Q. How can structure-activity relationships (SAR) guide the development of bioactive xanthenol derivatives?

- Methodological Answer : Modify the chloro-phenyl substituent to assess steric and electronic effects on biological activity (e.g., antisecretory or antimicrobial properties). Replace chlorine with other halogens (Br, F) or alkyl groups and evaluate potency in vitro (e.g., enzyme inhibition assays). Use molecular docking to predict interactions with target proteins (e.g., proton pumps or kinases) and validate with site-directed mutagenesis . Correlate logP values (from HPLC) with membrane permeability to optimize bioavailability .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational and experimental crystallographic data?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from crystal packing forces or solvent inclusion. Refine computational models using periodic boundary conditions (PBE) in DFT to mimic crystal environments. Validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O or π-π stacking) . If unresolved, consider alternative space groups or twinning corrections during refinement .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and electrostatic-safe equipment to prevent ignition of flammable vapors (flash point ~150°C). Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure. Store at −20°C in airtight containers away from oxidizers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.